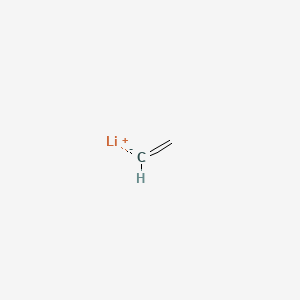
Vinyllithium
Descripción general
Descripción
Vinyllithium is an organolithium compound with the chemical formula LiC₂H₃. It is characterized by the presence of a vinyl group (–CH=CH₂) bonded to lithium. This compound is a colorless or white solid, typically encountered as a solution in tetrahydrofuran (THF). This compound is a valuable reagent in organic synthesis, particularly for forming carbon-carbon bonds .
Aplicaciones Científicas De Investigación
Vinyllithium has a wide range of applications in scientific research due to its high reactivity:
Mecanismo De Acción
Safety and Hazards
Vinyllithium is pyrophoric . It is highly reactive and sometimes pyrophoric . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vinyllithium can be prepared through several methods:
Lithium-Halogen Exchange: This method involves the reaction of vinyl halides with lithium metal.
Halide-Free Route: The reaction of ethylene with lithium yields this compound and lithium hydride.
Transmetalation: This involves the exchange of metals between organometallic compounds, such as the reaction of vinylmagnesium bromide with lithium chloride.
Industrial Production Methods: In industrial settings, this compound is often produced using the lithium-halogen exchange method due to its reliability and efficiency. The reaction is typically carried out in anhydrous conditions to prevent decomposition .
Análisis De Reacciones Químicas
Types of Reactions: Vinyllithium undergoes various types of reactions, including:
Addition Reactions: It adds to carbonyl compounds to form allylic alcohols.
Vinylation Reactions: this compound is used to install vinyl groups on metal-based reagents, leading to the formation of vinylsilanes, vinylcuprates, and vinylstannanes.
Common Reagents and Conditions:
Reagents: Common reagents used with this compound include butyllithium, vinylmagnesium bromide, and various electrophiles
Major Products:
Allylic Alcohols: Formed from the addition of this compound to ketones.
Vinylsilanes, Vinylcuprates, and Vinylstannanes: Formed through vinylation reactions.
Comparación Con Compuestos Similares
Vinylmagnesium Bromide: A Grignard reagent that behaves similarly to vinyllithium but is easier to generate in the laboratory.
Vinylsilanes, Vinylcuprates, and Vinylstannanes: These compounds are also used for vinylation reactions but differ in their reactivity and stability.
Uniqueness: this compound is unique due to its high reactivity and ability to form carbon-carbon bonds efficiently. Its use in anhydrous conditions and low temperatures makes it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
lithium;ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSTXVAUZZDMOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C=[CH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238670 | |
| Record name | Vinyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-57-7 | |
| Record name | Vinyllithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyllithium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)



![Pyrazolo[1,5-a]pyridine](/img/structure/B1195680.png)



